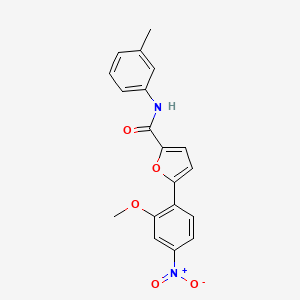
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone, also known as BHQ, is a chemical compound that has shown promising results in scientific research. BHQ is a derivative of 8-hydroxyquinoline and naphthaldehyde, and has been synthesized using various methods.
作用机制
The mechanism of action of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various physiological processes such as tissue remodeling and wound healing. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV).
Biochemical and Physiological Effects:
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been shown to increase the expression of certain genes involved in zinc homeostasis.
实验室实验的优点和局限性
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has some limitations, including its relatively low solubility in aqueous solutions and its potential to form complexes with other metal ions.
未来方向
There are several future directions for the use of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone in scientific research. One potential direction is the development of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone-based fluorescent probes for imaging of zinc ions in biological systems. Another direction is the development of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone-based inhibitors of MMPs for the treatment of various diseases such as cancer and arthritis. Additionally, the potential use of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone as an anti-viral agent for the treatment of HCV and other viral infections is an area of ongoing research.
Conclusion:
In conclusion, 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone is a promising chemical compound that has shown potential for use in various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone and to explore its potential use in the development of new therapies for various diseases.
合成方法
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone can be synthesized using various methods, including the reaction of 4-bromo-1-hydroxy-2-naphthaldehyde with 8-hydroxyquinoline and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the product is purified using column chromatography. Other methods include the reaction of 4-bromo-1-hydroxy-2-naphthaldehyde with 8-aminoquinoline and subsequent hydrazone formation.
科学研究应用
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been studied for its potential use in fluorescent imaging of zinc ions in biological systems.
属性
IUPAC Name |
4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-17-11-14(20(25)16-8-2-1-7-15(16)17)12-23-24-18-9-3-5-13-6-4-10-22-19(13)18/h1-12,24-25H/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVILWCKADSZELS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NNC3=CC=CC4=C3N=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/NC3=CC=CC4=C3N=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6115736.png)
![6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)

![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)
![6-(3-fluorophenyl)-N-(3-isoxazolylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6115793.png)
![7-(difluoromethyl)-2-(1-ethyl-1H-pyrazol-3-yl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6115801.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6115809.png)
![2-[(2,3,6-trichlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6115814.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6115821.png)